2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-31-18-10-6-16(7-11-18)14-15-26-24(30)20-4-3-5-21-22(20)27-25(33-21)28-23(29)17-8-12-19(32-2)13-9-17/h6-13,20H,3-5,14-15H2,1-2H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVONGPCNREAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structure, it may be involved in pathways related to signal transduction, enzyme regulation, or other cellular processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its effects.
Biological Activity
The compound 2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring, methoxy groups, and an amide linkage. Its molecular formula can be represented as with a molecular weight of approximately 358.45 g/mol.
Anticancer Properties
A significant area of research has focused on the anticancer properties of thiazole derivatives. Studies indicate that compounds similar to the one exhibit potent antiproliferative activities against various cancer cell lines. For instance:
- In vitro studies have shown that related thiazole compounds can inhibit the growth of melanoma and prostate cancer cells with IC50 values in the low nanomolar range (0.021 - 0.071 μM) .
- The mechanism of action typically involves inhibition of tubulin polymerization , which disrupts microtubule dynamics essential for cell division .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole ring and substituents significantly influence biological activity. Key findings include:
- Substitution Effects : The introduction of bulky aromatic groups in place of aliphatic chains has been shown to enhance cytotoxicity .
- Linker Modifications : Changing the amide linkage to a carbonyl group can lead to improved growth inhibition across various cancer cell lines .
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative activity of several thiazole derivatives, it was found that compounds featuring methoxy substitutions had enhanced activity against prostate cancer cells compared to their non-methoxylated counterparts. The study reported IC50 values ranging from 0.4 μM to 3.9 μM depending on structural modifications .
Study 2: Mechanism Exploration
Another investigation explored the mechanism of action for a series of thiazole derivatives, including the target compound. The results indicated that these compounds effectively inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation .
Data Tables
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.124 | Leukemia | Tubulin polymerization inhibition |
| Compound B | 1.6 | Melanoma | Cell cycle arrest |
| Target Compound | 0.021 - 0.071 | Prostate Cancer | Tubulin polymerization inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
